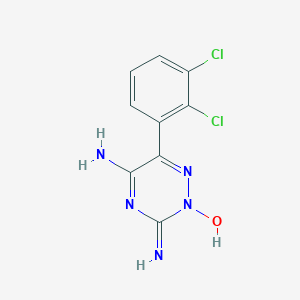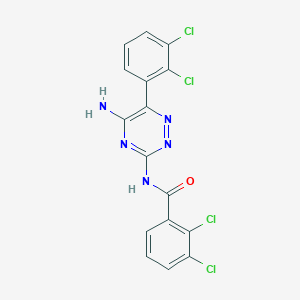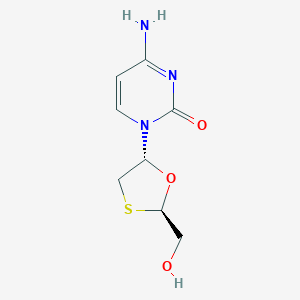
3,4-二氢-7-羟基-2(1H)-喹啉酮
描述
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, also known as 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one or 7-Hydroxy-3,4-dihydrocarbostyril, is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.17 .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone consists of 9 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is a solid substance that appears as a powder . It is soluble in DMSO and Methanol .科学研究应用
合成方法:已经开发出 3,4-二氢-7-羟基-2(1H)-喹啉酮的改进合成方法。钱 (2005) 改进了制备方法,总体收率达到 59% (钱, 2005).
海洋来源真菌:从海洋来源真菌中分离的 3,4-二氢-2(1H)-喹啉酮衍生物对某些肿瘤细胞系表现出中等的细胞毒性 (何等, 2005).
单胺氧化酶抑制:某些 3,4-二氢-2(1H)-喹啉酮衍生物是单胺氧化酶 B (MAO-B) 的有效且选择性的抑制剂,MAO-B 是帕金森病治疗的靶点 (梅林等, 2013).
正性肌力药:发现一些 3,4-二氢-8-羟基-2(1H)-喹啉酮衍生物表现出有效的正性肌力活性,这可能对心脏病有益 (富永等, 1987).
药理特性:含有 3,4-二氢-2(1H)-喹啉酮部分的化合物具有多种药理作用,包括磷酸二酯酶抑制和与各种受体的相互作用,突出了其在药物设计中的潜力 (梅林等, 2017).
阿育吠陀医学:喹啉酮,包括 3,4-二氢-6-羟基-2(1H)-喹啉酮,已从附子(乌头)的阿育吠陀加工根茎中分离出来,表明其潜在的药用特性 (哈努曼和卡茨, 1993).
细胞毒活性:喹啉酮衍生物对各种癌细胞系表现出细胞毒活性,表明其作为抗癌剂的潜力 (索拉尔等, 2006).
环境降解:已经研究了甲基和羟基甲基取代的喹啉,包括 3,4-二氢-2(1H)-喹啉酮,在各种条件下的降解,为环境科学做出了贡献 (莱内克等, 2008).
神经药理学:一些 3,4-二氢-2(1H)-喹啉酮衍生物已被确定为有效的 NR2B 选择性 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂,表明它们可用于治疗疼痛 (河合等, 2007).
化学分析:已经开发出使用 RP-HPLC 测定 3,4-二氢-7-羟基-2(1H)-喹啉酮的方法,有助于在各种情况下对其进行分析和定量 (富友, 2008).
属性
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSFDWYIBUGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382941 | |
| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | |
CAS RN |
22246-18-0 | |
| Record name | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-3,4-dihydrocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022246180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-3,4-DIHYDROCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFU6XCR3Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics and biological activities of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives?
A1: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one serves as a versatile starting material for synthesizing novel compounds with potential therapeutic applications. Researchers have successfully synthesized a series of 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl benzoate derivatives by reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with substituted benzoyl chlorides []. These derivatives were characterized using spectral analysis and their partition coefficients, a crucial factor influencing drug distribution, ranged from 1.2 to 2.9 []. While these derivatives did not exhibit significant antioxidant or antidiabetic properties, several demonstrated promising antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli []. Notably, compound VIIl exhibited antibacterial activity comparable to ciprofloxacin, a commonly used antibiotic, at a concentration of 500 µg mL-1 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)








![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)